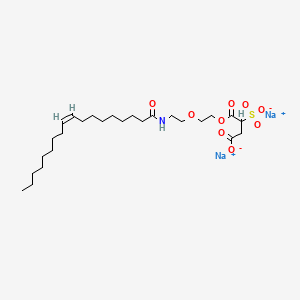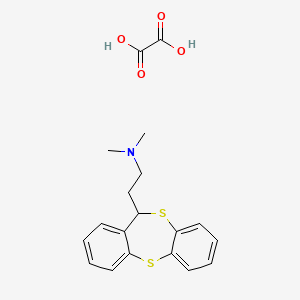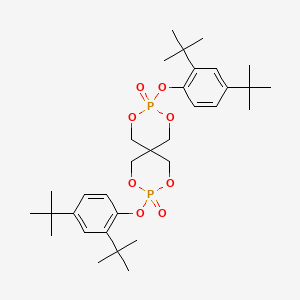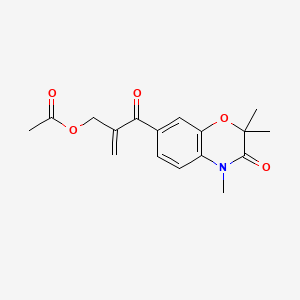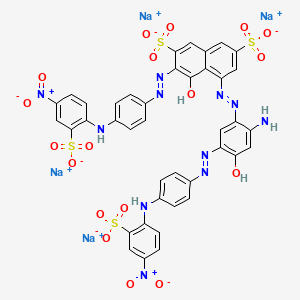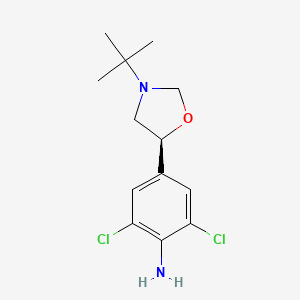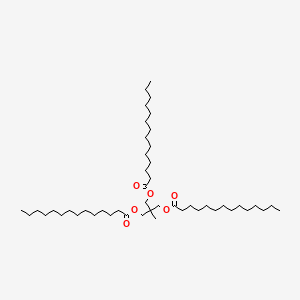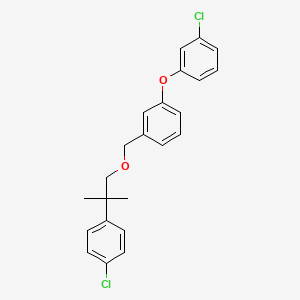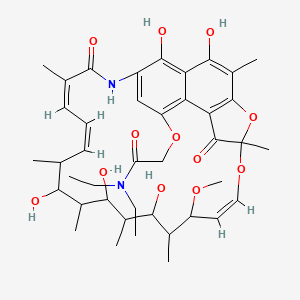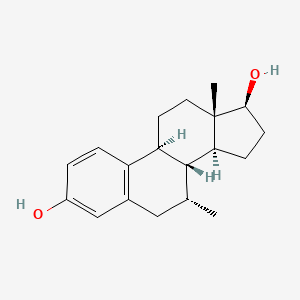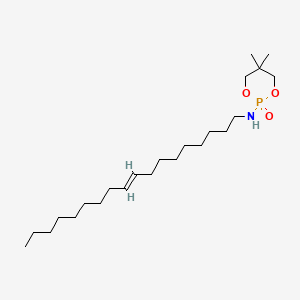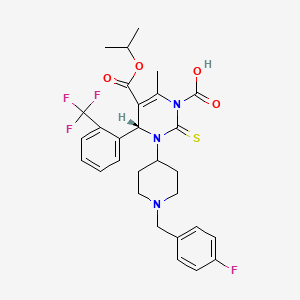
Dtpfpm, (R(-))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dtpfpm, (R(-))- is a chiral compound with significant applications in various fields of science and industry. The compound’s unique stereochemistry makes it an important subject of study in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dtpfpm, (R(-))- typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of diethylene triamine penta methylene phosphonic acid with specific reagents under controlled conditions . The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Dtpfpm, (R(-))- is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dtpfpm, (R(-))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions often involve the use of sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halides are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Scientific Research Applications
Dtpfpm, (R(-))- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of flame retardants and antibacterial agents.
Mechanism of Action
The mechanism by which Dtpfpm, (R(-))- exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and van der Waals forces, which stabilize the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
Diethylene triamine penta methylene phosphonic acid: Similar in structure but lacks the chiral center.
Diketopyrrolopyrrole-based polymers: Used in similar applications but differ in their electronic properties.
Uniqueness
Dtpfpm, (R(-))- is unique due to its chiral nature, which allows it to be used in asymmetric synthesis and catalysis. This property makes it more effective in producing enantiomerically pure compounds compared to its achiral counterparts.
Properties
CAS No. |
135100-64-0 |
|---|---|
Molecular Formula |
C29H31F4N3O4S |
Molecular Weight |
593.6 g/mol |
IUPAC Name |
(4R)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid |
InChI |
InChI=1S/C29H31F4N3O4S/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39)/t25-/m1/s1 |
InChI Key |
XPHFIUPUWYTQQV-RUZDIDTESA-N |
Isomeric SMILES |
CC1=C([C@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


